molecular formula C19H19N5O2S B2538032 N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 905764-87-6

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2538032
CAS No.: 905764-87-6
M. Wt: 381.45
InChI Key: WBYKQIWJJWAOBH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides.

    Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, triethylamine.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Triazole Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activities, or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl) maleanilic acid
  • N-(4-acetylphenyl) benzamide
  • N-(4-acetylphenyl) thioacetamide

Uniqueness

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and sulfanylacetamide moiety are particularly noteworthy, as they contribute to its versatility in various applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13(25)15-7-9-16(10-8-15)21-18(26)12-27-19-23-22-17(24(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKQIWJJWAOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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